molecular formula C9H12N4O2S B2375838 ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate CAS No. 571917-31-2

ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate

Cat. No.: B2375838
CAS No.: 571917-31-2
M. Wt: 240.28
InChI Key: LZRLARKVVRRYJG-UHFFFAOYSA-N
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Description

Ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .

Mechanism of Action

Target of Action

The compound ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The primary targets of this compound are likely to be enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, signal transduction, and cell proliferation .

Mode of Action

The mode of action of this compound is likely to involve specific interactions with its target enzymes due to its ability to accept and donate hydrogen bonds . This allows the compound to bind to the active sites of these enzymes, thereby inhibiting their activity . For instance, in the case of anticancer activity, the compound has been found to inhibit the activity of PARP-1 and EGFR, two key targets in cancer therapy .

Biochemical Pathways

The inhibition of these enzymes can affect various biochemical pathways. For example, the inhibition of carbonic anhydrase can disrupt the regulation of pH and fluid balance in the body . The inhibition of cholinesterase can increase the concentration of acetylcholine in the body, affecting nerve signal transmission . The inhibition of PARP-1 and EGFR can disrupt DNA repair and cell proliferation, leading to cell death in cancer cells .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds . These studies can provide valuable insights into the ADME properties of this compound, which can impact its bioavailability and therapeutic efficacy.

Result of Action

The result of the compound’s action can vary depending on the specific target and biological context. For example, in the context of cancer therapy, the compound has been found to induce apoptosis in cancer cells . This is achieved by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, and downregulating the anti-apoptotic gene Bcl2 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to donate and accept hydrogen bonds, thereby influencing its interaction with target enzymes . Additionally, the presence of other molecules in the environment can also affect the compound’s action, as they can compete with the compound for binding to the same target

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S/c1-3-15-8(14)4-7-5-16-9-11-10-6(2)13(9)12-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRLARKVVRRYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C(=NN=C2SC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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